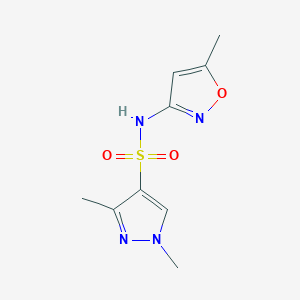![molecular formula C17H17Cl2N3O2 B5459086 2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine](/img/structure/B5459086.png)
2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine, commonly known as E-64d, is a potent inhibitor of cysteine proteases. It is widely used in scientific research for its ability to selectively inhibit cathepsin B, cathepsin L, and cathepsin S. E-64d is a synthetic compound that was first synthesized in 1982 by Dr. Toshiaki Kato and his team at the University of Tokyo. Since then, it has become an essential tool in the study of proteases and their role in various biological processes.
Mechanism of Action
E-64d selectively inhibits cysteine proteases by irreversibly binding to their active site. It forms a covalent bond with the catalytic cysteine residue, preventing the protease from functioning. E-64d is highly specific for cathepsin B, L, and S, but it can also inhibit other cysteine proteases at higher concentrations.
Biochemical and Physiological Effects:
E-64d has been shown to have a wide range of biochemical and physiological effects. It can inhibit the degradation of extracellular matrix proteins, such as collagen and elastin, by cathepsin L and S. It can also inhibit the processing of antigens by cathepsin S, which is essential for antigen presentation to T cells. In addition, E-64d has been shown to induce apoptosis in cancer cells by inhibiting cathepsin B.
Advantages and Limitations for Lab Experiments
E-64d is a potent and selective inhibitor of cysteine proteases, making it an essential tool in the study of these enzymes. Its irreversible binding to the active site ensures that the inhibition is long-lasting, allowing researchers to study the effects of protease inhibition over an extended period. However, E-64d can also inhibit other cysteine proteases at higher concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of E-64d in scientific research. One area of interest is the development of new therapeutic strategies for diseases that involve cysteine proteases, such as cancer and autoimmune disorders. Another area of interest is the study of the role of cysteine proteases in aging and age-related diseases, such as Alzheimer's disease. Finally, there is a growing interest in the use of E-64d as a tool for the development of new protease inhibitors with improved specificity and potency.
Synthesis Methods
The synthesis of E-64d involves several steps, including the reaction of 3,4-dichloroaniline with ethyl 2-chloroacetate to form 2-(3,4-dichlorophenyl)acetoacetic acid ethyl ester. This intermediate is then reacted with 2-ethylpyrimidine-5-carboxylic acid to form 2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine. The final product is obtained after several purification steps, including recrystallization and chromatography.
Scientific Research Applications
E-64d is widely used in scientific research for its ability to selectively inhibit cysteine proteases. These proteases play a crucial role in various biological processes, including protein degradation, antigen presentation, and apoptosis. By inhibiting these proteases, researchers can study their role in these processes and develop new therapeutic strategies.
properties
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(2-ethylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-2-16-20-8-12(9-21-16)17(23)22-5-6-24-15(10-22)11-3-4-13(18)14(19)7-11/h3-4,7-9,15H,2,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHYXTCZYVNJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5459003.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(methylamino)ethyl]-2-indanecarboxamide](/img/structure/B5459014.png)
![7-acetyl-3-(ethylthio)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5459017.png)
![ethyl 5-(2-fluorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5459036.png)
![4-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5459037.png)
![5-[1-(2,5-dimethylbenzyl)piperidin-4-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5459043.png)
![4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B5459057.png)
![7-(2-methoxy-2-methylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5459061.png)
![N-[(1-{[5-(2-cyanophenyl)-2-furyl]methyl}piperidin-3-yl)methyl]acetamide](/img/structure/B5459072.png)

![N-{3-[(4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5459101.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5459109.png)
![1-(4-ethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B5459117.png)